Cas no 2034235-42-0 (2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide structure](https://www.kuujia.com/scimg/cas/2034235-42-0x500.png)
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide
- 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide
-
- Inchi: 1S/C19H27NO4S/c1-18(2)11-14-5-4-6-15(17(14)24-18)23-12-16(21)20-13-19(22-3)7-9-25-10-8-19/h4-6H,7-13H2,1-3H3,(H,20,21)
- InChI Key: ZXQPKVHGTXIXNY-UHFFFAOYSA-N
- SMILES: C(NCC1(OC)CCSCC1)(=O)COC1=C2OC(C)(C)CC2=CC=C1
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6507-8963-50mg |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide |
2034235-42-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6507-8963-100mg |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide |
2034235-42-0 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6507-8963-20μmol |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide |
2034235-42-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6507-8963-2μmol |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide |
2034235-42-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6507-8963-40mg |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide |
2034235-42-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6507-8963-20mg |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide |
2034235-42-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6507-8963-25mg |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide |
2034235-42-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6507-8963-10mg |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide |
2034235-42-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6507-8963-10μmol |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide |
2034235-42-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6507-8963-3mg |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide |
2034235-42-0 | 3mg |
$94.5 | 2023-09-08 |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide Related Literature
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
5. Book reviews
Additional information on 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide
Chemical Compound CAS No. 2034235-42-0: 2-[(2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Yl)Oxy]-N-[(4-Methoxythian-4-Yl)Methyl]Acetamide
The compound with CAS No. 2034235-42-0, named 2-[(2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Yl)Oxy]-N-[(4-Methoxythian-4-Yl)Methyl]Acetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines elements of benzofuran and thiane moieties, making it a subject of interest in both academic and industrial research.
The benzofuran core of the molecule is a bicyclic structure that contributes to its stability and reactivity. Recent studies have highlighted the importance of such structures in drug design due to their ability to interact with biological targets in a highly specific manner. The thiane group, on the other hand, introduces sulfur into the molecule, enhancing its electronic properties and potentially improving bioavailability.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have explored various methodologies to optimize the synthesis of similar compounds, focusing on improving yield and purity. For instance, the use of mild oxidizing agents has been shown to facilitate the formation of the benzofuran moiety without degrading other functional groups.
In terms of applications, this compound has shown promise in the field of pharmacology. Studies suggest that it may exhibit antioxidant properties, which could be beneficial in treating conditions associated with oxidative stress. Additionally, its structural similarity to known bioactive compounds suggests potential anti-inflammatory or analgesic effects.
The methoxy group present in the molecule plays a crucial role in modulating its pharmacokinetic properties. This group enhances solubility and stability, making it more suitable for therapeutic applications. Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of this compound to various biological targets, further aiding in its development as a potential drug candidate.
In conclusion, the compound CAS No. 2034235-42-0 represents a fascinating example of modern organic chemistry's ability to design and synthesize complex molecules with tailored properties. Its unique structure and potential applications make it a valuable addition to the arsenal of compounds being explored for future therapeutic interventions.
2034235-42-0 (2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxythian-4-yl)methyl]acetamide) Related Products
- 1807135-52-9(5-Bromo-2,4-diiodophenol)
- 897453-15-5(8-{(4-fluorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione)
- 2034614-09-8(2-(4-chlorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one)
- 2171827-83-9(4-(4-bromo-2-fluorophenyl)-1-ethylpyrrolidine-3-carboxylic acid)
- 2172147-12-3(2-cyclopropyl-3-{(3-methylfuran-2-yl)methylsulfanyl}propane-1-thiol)
- 1207448-50-7(4-Bromo-5-fluoroisoquinolin-1(2H)-one)
- 2228681-37-4({1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutyl}methanol)
- 1858045-85-8(3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione)
- 2228710-52-7(1-1-(1-phenylcyclopentyl)cyclopropylethan-1-one)
- 1094435-44-5(4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene)


